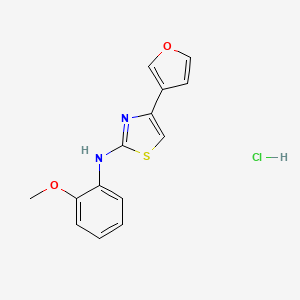

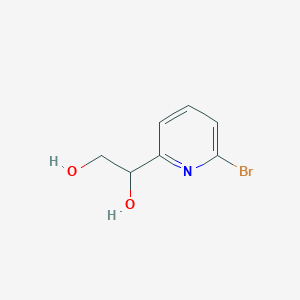

1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and optimization strategies.Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactivity of the compound. What kind of chemical reactions does it undergo? What are the products of such reactions?Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen

Antagonistic Properties on TRPV1 Receptors

A study by Bianchi et al. (2007) introduced 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) as a potent, stereoselective antagonist for the transient receptor potential vanilloid-1 (TRPV1). This compound effectively blocks TRPV1 receptor-mediated changes in intracellular calcium concentrations, offering insights into the receptor's pharmacology and potential therapeutic applications for conditions modulated by TRPV1 signaling. The compound was used to study human TRPV1 receptors expressed in Chinese ovary cells, providing valuable data on the binding properties and functionality of TRPV1 receptor antagonists (Bianchi et al., 2007).

FLT3 Inhibitors for Overcoming Drug Resistance

Research conducted by Zhang et al. (2020) explored derivatives of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea as new inhibitors of the Fms-Like Tyrosine kinase 3 (FLT3), specifically targeting mutations that confer drug resistance. One potent compound exhibited significant inhibitory activity against FLT3 internal tandem duplications and secondary mutations, showcasing the potential of such derivatives in developing targeted therapies for FLT3-mutated cancers (Zhang et al., 2020).

Chemoselective Tert-Butoxycarbonylation

Ouchi et al. (2002) and Saito et al. (2006) discussed the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel chemoselective tert-butoxycarbonylation reagent. This compound demonstrates high efficiency and selectivity in the tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols, providing a useful tool for synthetic organic chemistry (Ouchi et al., 2002; Saito et al., 2006).

Safety And Hazards

This involves understanding the toxicity, environmental impact, handling precautions, and disposal methods of the compound.

Zukünftige Richtungen

This would involve hypothesizing potential applications or areas of study for the compound based on its properties and behavior.

Please consult with a professional chemist or a trusted source for accurate and detailed information. It’s always important to handle chemicals safely and responsibly.

Eigenschaften

IUPAC Name |

1-tert-butyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-14(2,3)17-13(19)15-10-5-6-11-9(8-10)4-7-12(18)16-11/h5-6,8H,4,7H2,1-3H3,(H,16,18)(H2,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBCPBQHLLOEMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2833138.png)

![N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride](/img/structure/B2833141.png)

![tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2833142.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2833143.png)

![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2833150.png)

![1-[5-(Prop-2-enoylamino)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2833153.png)

![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)

![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)

![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)